Cas no 2044709-76-2 (Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-)

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- 化学的及び物理的性質

名前と識別子

-

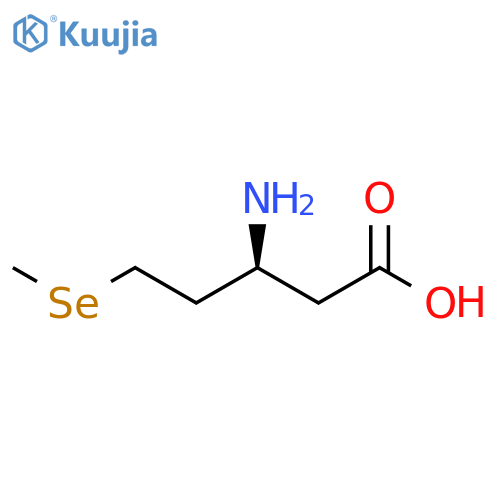

- Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-

- L-β-Homoselenomethionine

-

- インチ: 1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

- InChIKey: VVAPFFYTRIIOPT-RXMQYKEDSA-N

- SMILES: C(O)(=O)C[C@H](N)CC[Se]C

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD1602448-100mg |

L-β-Homoselenomethionine |

2044709-76-2 | 97% | 100mg |

RMB 3120.00 | 2025-02-21 |

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-に関する追加情報

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-: A Comprehensive Overview

Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- (CAS no. 2044709-76-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including a carboxylic acid moiety, an amino group, and a methylseleno substituent, presents a rich ground for exploration in medicinal chemistry and drug discovery.

The molecular structure of Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- encompasses a five-carbon chain with functional groups that make it a versatile intermediate in synthetic chemistry. The presence of the (3S) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity and potential therapeutic applications. This stereochemistry is often a key consideration in the design of chiral drugs, where the spatial arrangement of atoms can significantly influence the compound's efficacy and selectivity.

In recent years, there has been growing interest in organoselenium compounds due to their unique chemical properties and potential biological activities. The methylseleno group in Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- is particularly noteworthy, as selenium-containing compounds have shown promise in various therapeutic contexts. Selenium is known for its role in antioxidant defense mechanisms and its potential role in cancer prevention and treatment. The incorporation of selenium into pharmaceutical agents has opened new avenues for developing novel chemotherapeutic strategies.

One of the most compelling aspects of Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- is its potential as a building block for more complex molecules. The carboxylic acid and amino groups provide reactive sites for further functionalization, allowing chemists to design derivatives with tailored properties. This flexibility makes it an invaluable asset in the synthesis of peptidomimetics and other biologically active molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties, making them attractive candidates for drug development.

The stereochemistry of Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- also plays a critical role in its interactions with biological targets. Enantioselective synthesis methods have been developed to produce enantiomerically pure forms of this compound, which are essential for achieving optimal biological activity. The (3S) configuration suggests that this compound may interact with specific enzymes or receptors in a non-symmetric manner, potentially leading to high selectivity for certain therapeutic targets.

Recent studies have begun to explore the pharmacological profile of organoselenium compounds like Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-. Research has indicated that selenium-containing molecules can exhibit potent anti-inflammatory and anti-cancer effects. The methylseleno group has been shown to interfere with signaling pathways involved in cell proliferation and survival, making it a promising candidate for developing treatments against various types of cancer. Additionally, selenium's ability to scavenge reactive oxygen species suggests that it may have applications in anti-aging therapies and the treatment of oxidative stress-related diseases.

The synthesis of Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- presents unique challenges due to the sensitivity of the methylseleno group. However, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been employed to achieve the desired stereochemical configuration. These methods are critical for ensuring that the final product possesses the correct biological activity.

The potential applications of Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- extend beyond its use as a synthetic intermediate. Preliminary studies have suggested that it may have applications in regenerative medicine and tissue engineering. Selenium's role in cellular metabolism and its ability to influence redox balance make it an intriguing candidate for promoting cell growth and tissue repair. Further research is needed to fully elucidate these potential applications and to develop effective therapeutic strategies based on this compound.

In conclusion, Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)- represents a fascinating compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and stereochemical configuration make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for organoselenium compounds like this one, it is likely that we will see further advancements in drug discovery and medical treatment.

2044709-76-2 (Pentanoic acid, 3-amino-5-(methylseleno)-, (3S)-) Related Products

- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)

- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)

- 2223510-31-2(2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)

- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)

- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)

- 1805978-82-8(2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)

- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)

- 70654-66-9(1-Bromo-4-(methoxymethoxy)naphthalene)